Narcistatin
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H12NO9P |
|---|---|
Molecular Weight |
369.22 g/mol |
IUPAC Name |
(13R,14S,18R,19S)-9,16,19-trihydroxy-16-oxo-5,7,15,17-tetraoxa-12-aza-16λ5-phosphapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(20),2,4(8),9-tetraen-11-one |
InChI |
InChI=1S/C14H12NO9P/c16-6-1-5-4-2-7-12(22-3-21-7)10(17)8(4)14(18)15-9(5)13-11(6)23-25(19,20)24-13/h1-2,6,9,11,13,16-17H,3H2,(H,15,18)(H,19,20)/t6-,9+,11+,13-/m0/s1 |
InChI Key |
YZQLZWYKYCWFGR-HPKWNKRYSA-N |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@@H]5[C@H]([C@@H]4NC3=O)OP(=O)(O5)O)O)O |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C5C(C4NC3=O)OP(=O)(O5)O)O)O |
Synonyms |
narcistatin |
Origin of Product |
United States |
Research on the Isolation and Preparation of Narcistatin and Its Precursors
Methodologies for Natural Product Isolation of Narciclasine (B1677919)
The journey to obtaining narcistatin starts with the careful isolation of narciclasine, an isocarbostyril alkaloid, from its natural botanical sources. thieme-connect.comnih.gov This process is a critical first step that requires precise extraction and purification techniques to yield the precursor compound in sufficient quantity and purity for subsequent chemical modification.
Plant Sources and Extraction Techniques for Isocarbostyril Alkaloids
Narciclasine is a naturally occurring compound found in various species of the Amaryllidaceae family. thieme-connect.comaacrjournals.orgresearchgate.net It was first isolated in 1967 from the bulbs of several Narcissus species. thieme-connect.com Due to its chemical structure, specifically the amide group, it is not considered a basic alkaloid. thieme-connect.com
The extraction of isocarbostyril alkaloids like narciclasine from plant material is a multi-step process. mdpi.comnih.gov Common techniques involve the use of organic solvents to extract the compounds from the plant matrix. mdpi.comnih.govresearchgate.net
A general procedure for extracting these alkaloids involves the following steps:
Fresh plant material, typically the bulbs, is minced and then extracted with an organic solvent such as ethanol. mdpi.comnih.gov
The resulting crude extract is then subjected to an acid-base extraction to separate the alkaloids from other plant constituents. mdpi.com
The acidic aqueous layer, containing the protonated alkaloids, is then basified and re-extracted with an organic solvent to yield a crude alkaloid mixture.
Recent research has focused on optimizing these extraction procedures to improve the yield of narciclasine. aacrjournals.orgresearchgate.net One optimized method has reported yields of up to 300 mg of narciclasine per kilogram of dried plant material. aacrjournals.orgresearchgate.net
Table 1: Plant Sources of Narciclasine and Related Isocarbostyril Alkaloids
| Plant Genus | Common Name | Alkaloid(s) Found | Reference(s) |
| Narcissus | Daffodil | Narciclasine | thieme-connect.comnih.gov |
| Lycoris | Spider Lily | Lycoricidinol (identical to narciclasine) | thieme-connect.com |
| Hymenocallis | Spider Lily | Narciclasine, 7-Deoxynarciclasine | nih.govacs.org |
| Zephyranthes | Zephyr Lily | Narciclasine | ekb.eg |
| Galanthus | Snowdrop | Narciclasine | ekb.eg |
| Cyrtanthus | Narciclasine | ekb.eg |
Chromatographic Separation and Purification Strategies for Narciclasine
Following extraction, the crude alkaloid mixture undergoes a series of chromatographic separations to isolate and purify narciclasine. mdpi.comnih.gov Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Common chromatographic techniques used for the purification of narciclasine include:
Column Chromatography: This is a primary purification step where the crude extract is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or Sephadex. mdpi.comnih.govgoogle.com Different compounds in the mixture are separated based on their differential adsorption to the stationary phase and elution with a solvent or solvent mixture.
High-Performance Liquid Chromatography (HPLC): HPLC is a high-pressure form of column chromatography that provides higher resolution and faster separation times. nih.govacs.org It is often used as a final purification step to obtain highly pure narciclasine.
The purity of the isolated narciclasine is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comnih.gov
Chemical Synthesis of this compound from Narciclasine
The poor water solubility of narciclasine presents a significant challenge for its use in research applications. thieme-connect.comaacrjournals.orgresearchgate.net To overcome this limitation, narciclasine is chemically converted into a more water-soluble prodrug called this compound. thieme-connect.comepo.org A prodrug is a medication or compound that, after administration, is metabolized (i.e., converted within the body) into a pharmacologically active drug.
Phosphorylation Strategies for Cyclic Phosphate (B84403) Prodrug Formation
The synthesis of this compound from narciclasine involves a phosphorylation reaction to create a cyclic phosphate ester. thieme-connect.comnih.govepo.org This chemical modification bridges the two hydroxyl groups at the C-3 and C-4 positions of the narciclasine molecule. thieme-connect.com
One established method for this conversion involves the reaction of narciclasine with a phosphorylating agent in the presence of a suitable catalyst and solvent. nih.govepo.org A common procedure utilizes tetrabutylammonium (B224687) dihydrogen phosphate and p-toluenesulfonic acid in pyridine. nih.gov Another approach employs dicyclohexylcarbodiimide (B1669883) (DCCI) as a coupling agent. epo.org The reaction results in the formation of pyridinium (B92312) this compound, which can then be converted to other salt forms. nih.govepo.org
Preparation of Salt Derivatives of this compound for Research Applications
To further enhance the utility of this compound in research, various salt derivatives can be prepared. nih.govepo.org The initial product of the phosphorylation reaction is often a pyridinium salt of this compound. nih.govepo.org This can be readily converted to other salts, such as the highly water-soluble sodium salt, through cation exchange chromatography. nih.govepo.org The ability to generate different salt forms provides flexibility in formulating this compound for various experimental applications. rsc.org In one study, 15 different salt derivatives of this compound were prepared and evaluated. nih.gov
Molecular and Cellular Mechanisms of Action Research
Prodrug Activation and Biotransformation Studies
Narcistatin was developed as a prodrug to overcome the poor water solubility of its active form, narciclasine (B1677919). thieme-connect.com This strategic chemical modification is designed to improve its pharmaceutical properties, facilitating its administration and subsequent bioconversion into the pharmacologically active agent within the body.
This compound is a cyclic phosphate (B84403) derivative of narciclasine, created to enhance water solubility. thieme-connect.com It is designed to be readily hydrolyzed back into the parent compound, narciclasine, by non-specific esterases present in the body. thieme-connect.com This biotransformation is a crucial activation step. Esterases are a class of hydrolytic enzymes found throughout the body that cleave ester bonds, making them effective for activating various ester-based prodrugs. core.ac.uk The conversion of the this compound prodrug into narciclasine is achieved through this enzymatic hydrolysis, releasing the active molecule to exert its therapeutic effects. thieme-connect.com Research on various phosphate prodrugs confirms that enzymes such as alkaline phosphatases, which are widely expressed, are responsible for activating these types of compounds. core.ac.uk
The primary benefit of the this compound prodrug strategy is the improved physicochemical profile for administration. By converting the sparingly soluble narciclasine into a more water-soluble form like sodium this compound, its potential for therapeutic delivery is enhanced. thieme-connect.comnih.gov Upon administration, the prodrug is converted back to narciclasine. thieme-connect.com Studies evaluating this compound and its salt derivatives against various human cancer cell lines have shown that they exhibit a potency (as measured by GI₅₀ values) that is parallel to that of the parent narciclasine. nih.govresearchgate.net This indicates that the conversion process is efficient and effectively releases the active narciclasine, making it available to interact with its intracellular targets with the same pharmacological potency as if narciclasine were administered directly. thieme-connect.com
Enzymatic Hydrolysis of this compound to Narciclasine by Esterases in Research Models
Narciclasine-Mediated Molecular Interactions
Once converted from its prodrug form, narciclasine engages with multiple intracellular targets to exert its potent cytostatic and modulatory effects. Its mechanisms are complex, involving the inhibition of fundamental cellular processes like protein synthesis and the dynamic regulation of the cell's structural framework.
A primary and well-established mechanism of narciclasine is its potent inhibition of protein biosynthesis. thieme-connect.comscispace.com Research has demonstrated that narciclasine directly targets the eukaryotic ribosome, the cellular machinery responsible for protein synthesis. nih.gov Specifically, narciclasine binds to the 60S large subunit of the ribosome. nih.govresearchgate.net This binding event interferes with the elongation step of translation by inhibiting the formation of the peptide bond, a critical step in assembling the amino acid chain. researchgate.netresearchgate.net This disruption of protein production contributes significantly to its biological activity.
Beyond its effects on the ribosome, narciclasine distinctively modulates the actin cytoskeleton, which is crucial for cell shape, motility, and division. researchgate.net This is achieved through interactions with at least two key proteins: eukaryotic elongation factor 1A (eEF1A) and the small GTPase RhoA. thieme-connect.comapexbt.com
eEF1A: While eEF1A is known for its canonical role in protein synthesis, it also participates in regulating the actin cytoskeleton. thieme-connect.com Narciclasine has been found to interact with eEF1A, impairing its actin-bundling activities. researchgate.net
RhoA Pathway: Narciclasine has been shown to significantly increase the activity of the GTPase RhoA. apexbt.comnih.gov The activation of RhoA triggers a downstream signaling cascade, often involving Rho-kinase (ROCK), which leads to the formation of actin stress fibers. nih.govnih.gov This alteration of the actin cytoskeleton organization is a key component of narciclasine's cytostatic effects, particularly in models of brain cancer. researchgate.netapexbt.com
The dual impact on these pathways leads to a profound disruption of cellular architecture and function, diminishing mitotic rates. researchgate.netnih.gov
Research has identified this compound as a potent inhibitor of cathepsin L, a lysosomal cysteine protease involved in protein degradation and various signaling processes. ontosight.ai The ability of this compound to inhibit cathepsin L suggests a potential mechanism for regulating cellular pathways implicated in several diseases. ontosight.ai Inhibition of cathepsin L by other agents has been shown to affect inflammatory signaling pathways, such as the A20/NF-κB pathway. nih.gov
More recent studies have focused on the active form, narciclasine, and its impact on other members of the cathepsin family. For instance, narciclasine has been found to suppress oral cancer metastasis by modulating cathepsin B and the extracellular signal-related kinase (ERK) pathway. nih.gov In these studies, narciclasine treatment led to the downregulation of cathepsin B, which was identified as a critical factor in its anti-metastatic effect. nih.gov
Interactive Data Table: Molecular Targets of Narciclasine
| Target Molecule | Mechanism of Interaction | Cellular Outcome |
| 60S Ribosomal Subunit | Binds to the 60S subunit, inhibiting peptide bond formation. nih.govresearchgate.net | Inhibition of protein biosynthesis. thieme-connect.com |
| eEF1A | Interacts with eEF1A, impairing its actin-bundling function. researchgate.net | Disruption of actin cytoskeleton organization. researchgate.net |
| RhoA | Increases GTPase RhoA activity, stimulating a downstream cascade. nih.gov | Formation of actin stress fibers, reduced cell motility. nih.govapexbt.com |
| Cathepsin L / B | Identified as an inhibitor of Cathepsin L ontosight.ai; active form narciclasine modulates Cathepsin B. nih.gov | Regulation of protein degradation and metastasis-related pathways (e.g., ERK). nih.gov |
Regulation of Phospholipid Metabolism
Lipidomic analysis of skin tissue from mice treated with narciclasine showed significant regulation of lipid metabolism-related genes. nih.govresearchgate.net This included the restoration of certain lipid molecules to near-normal levels and a notable increase in anti-inflammatory plasmalogens. nih.gov Disturbances in lysoglycerophospholipids and glycerophospholipid metabolism are associated with psoriasis, and narciclasine appears to counteract these changes. nih.gov The compound's ability to broadly regulate phospholipid metabolism suggests its potential as a treatment for inflammatory skin diseases. nih.govnih.gov Further studies have indicated that narciclasine's impact on phospholipid metabolism is a key mechanism in its anti-inflammatory action. itjfs.comresearchgate.net
Cellular Responses to this compound/Narciclasine in Research Models
Investigations into Antiproliferative and Cytotoxic Effects in Cancer Cell Lines
This compound and its parent compound, narciclasine, have demonstrated significant antiproliferative and cytotoxic effects across a wide range of cancer cell lines. researchgate.netulb.ac.be Narciclasine has shown potent cytotoxic activity against a panel of 60 human cancer cell lines, with a mean IC50 value (the concentration that inhibits cell growth by 50%) of 46 to 47 nM. ulb.ac.berndsystems.com This activity extends to various cancer types, including those resistant to other drugs like doxorubicin. ulb.ac.benih.gov
The cytotoxic effects of narciclasine are markedly more potent in cancer cells compared to normal cells. nih.gov For instance, normal human fibroblasts are approximately 250 times less sensitive to narciclasine than cancer cells. nih.gov In one study, the mean IC50 value for six human cancer cell lines was 30 nM, whereas for three normal fibroblast cell lines, it was 7.5 µM. nih.gov
Research has highlighted narciclasine's efficacy in specific cancer models. It exhibits antiproliferative activity against glioblastoma cell lines with a mean IC50 of around 50 nM. caymanchem.com In studies on breast cancer, narciclasine significantly inhibited the proliferation of various breast cancer cell lines, including triple-negative breast cancer (TNBC) cells like HCC-1937 and MDA-MB-231, while not affecting the proliferation of non-cancerous breast mammary cells. nih.gov It has also shown activity against murine P388 lymphoma and human cancer cell lines such as A549 (lung), PC3 (prostate), and various colon and hepatocellular carcinoma lines. researchgate.netajol.info
At lower, non-cytotoxic concentrations, narciclasine can act as a cytostatic agent, meaning it inhibits cell proliferation without directly causing cell death. researchgate.net This cytostatic activity is linked to its ability to interfere with the actin cytoskeleton. researchgate.net
Table 1: Antiproliferative and Cytotoxic Effects of Narciclasine on Various Cancer Cell Lines
| Cell Line | Cancer Type | Effect | IC50 Value | Reference |
|---|---|---|---|---|
| Panel of 60 Human Cancer Cell Lines | Various | Cytotoxic | Mean: 47 nM | rndsystems.com |
| Glioblastoma Cell Lines (panel of 6) | Brain Cancer | Antiproliferative | Mean: ~50 nM | caymanchem.com |
| PC-3 | Prostate Cancer | Cytotoxic | Not specified | nih.gov |
| MCF-7 | Breast Cancer | Cytotoxic | Not specified | nih.gov |
| MDA-MB-231 | Breast Cancer | Cytotoxic | Not specified | nih.gov |
| HCC-1937 | Triple-Negative Breast Cancer | Cytotoxic | Not specified | nih.gov |
| HEPG2 | Hepatocellular Carcinoma | Inhibition of Proliferation | Not specified | researchgate.net |
| HCT-116 | Colon Carcinoma | Inhibition of Proliferation | Not specified | researchgate.net |
| A549 | Non-Small Cell Lung Cancer | Active | Not specified | ajol.info |
| P388 | Murine Lymphoma | Active | Not specified | ulb.ac.be |
Induction of Apoptotic Processes in Cellular Models
Narciclasine is a potent inducer of apoptosis, or programmed cell death, in cancer cells, while largely sparing normal cells. nih.gov This selective action is a key area of research. The compound triggers apoptosis through multiple cellular pathways. nih.govthieme-connect.com
One of the primary mechanisms involves the activation of the death receptor pathway. nih.gov In human breast (MCF-7) and prostate (PC-3) cancer cells, narciclasine has been shown to activate initiator caspases of this pathway, specifically caspase-8 and caspase-10. nih.gov This activation leads to the formation of a death-inducing signaling complex involving receptors like Fas and DR4. nih.gov
The subsequent steps can vary depending on the cell type. In PC-3 prostate cancer cells, activated caspase-8 directly activates effector caspases like caspase-3, leading to apoptosis without involving the mitochondria. nih.gov In contrast, in MCF-7 breast cancer cells, the process requires an amplification loop through the mitochondria. nih.gov This involves the cleavage of the protein Bid, the release of cytochrome c from the mitochondria, and the subsequent activation of caspase-9. nih.gov
Further studies have confirmed narciclasine's ability to induce apoptosis in various cancer models. In gastric cancer cells, it promotes apoptosis by affecting the expression of key regulatory proteins like Bcl-2 and Bax and activating caspases-3, -8, and -9. researchgate.net In triple-negative breast cancer cells, narciclasine induces autophagy-dependent apoptosis by regulating the AMPK-ULK1 signaling pathway. nih.govrhhz.net This pro-apoptotic effect has been observed in multiple cancer cell lines, where it leads to hallmarks of apoptosis such as the cleavage of PARP, a substrate for activated caspase-3. rhhz.netresearchgate.net The selective induction of apoptosis in cancer cells is thought to be linked to the specific activation of the death receptor pathway, which does not appear to be triggered in normal fibroblasts. nih.gov
Anti-Inflammatory Effects in Cell-Based Assays and Preclinical Models
Narciclasine and its prodrug this compound have demonstrated significant anti-inflammatory properties in various research models. itjfs.comthieme-connect.com These compounds have been shown to reduce inflammation and joint destruction in a rat model of adjuvant-induced arthritis. thieme-connect.comacs.org this compound also decreased the production of pro-inflammatory cytokines in different types of leukocytes in this model. thieme-connect.com
The anti-inflammatory action of narciclasine is linked to its ability to inhibit the production of key inflammatory mediators. thieme-connect.com It has been reported to suppress the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-activated murine macrophages and a human monocytic cell line (THP-1). thieme-connect.com It also inhibits LPS-triggered nitric oxide (NO) production in the murine macrophage cell line RAW264. thieme-connect.com
In a mouse model of psoriasis, intradermal administration of narciclasine was found to decrease disease severity. caymanchem.com The mechanism behind this effect involves the inhibition of phospholipase A2 (PLA2) and the regulation of phospholipid metabolism, which in turn reduces the proliferation of keratinocytes and the recruitment of immune cells to the skin. nih.govresearchgate.net Furthermore, narciclasine has shown a direct suppressive effect on the polarization of Th17 cells, which are involved in inflammatory responses. nih.govresearchgate.net Studies using a narciclasine-containing extract in murine models of inflammation also showed a blockage of the pro-inflammatory activation of leukocytes and endothelial cells. thieme-connect.com
Antiviral and Antiparasitic Research (via related Amaryllidaceae alkaloids)
Narciclasine belongs to the Amaryllidaceae family of alkaloids, which are known for their diverse biological activities, including antiviral and antiparasitic properties. thieme-connect.commdpi.commdpi.com
In terms of antiviral research, narciclasine itself was found in early studies to have weak in vitro activity against several flaviviruses, including Japanese encephalitis, yellow fever, and dengue virus. thieme-connect.com However, it was not active against HIV-1 or the vaccinia virus. thieme-connect.com More recent research has focused on other Amaryllidaceae alkaloids. For example, a screen of 40 compounds from this family identified several, such as lycorine (B1675740), pancracine, and amarbellisine, that potently block the replication of coronaviruses like HCoV-OC43 and show activity in a SARS-CoV-2 replicon system. nih.gov These compounds appear to target a post-entry step of the viral life cycle, likely related to RNA replication or translation. nih.govacs.org Other studies have highlighted the potential of alkaloids like cherylline (B1195249) against dengue and Zika viruses. asm.org
In the realm of antiparasitic research, narciclasine has shown promising activity against Trypanosoma cruzi, the parasite that causes Chagas disease. acs.org In in vitro tests, narciclasine was effective against both the trypomastigote (IC50 of 17.1 μM) and amastigote (IC50 of 8.2 μM) forms of the parasite, with no toxicity to mammalian cells at the tested concentrations. acs.org The mechanism appears to involve depolarization of the parasite's mitochondrial membrane. acs.org Other related alkaloids have also been investigated. For instance, hippeastrine (B59) has been identified as being selectively active against T. cruzi amastigotes. nih.govresearchgate.net Extracts from Amaryllidaceae plants containing alkaloids like lycorine have also shown inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com
Structure Activity Relationship Sar and Derivative Research
Elucidation of Pharmacophore and Key Structural Elements for Biological Activity
The core isocarbostyril nucleus is fundamental to the biological activity of narciclasine (B1677919) and its analogues. dntb.gov.uascientific.net Through the synthesis and biological evaluation of numerous derivatives, researchers have identified several key structural elements that constitute the minimum pharmacophore required for potent cytotoxic activity. researchgate.netresearchgate.net
Key findings on the pharmacophore include:
The Isocarbostyril Core: The foundational phenanthridone structure is essential. scientific.net
Ring C Hydroxyl Groups: The vicinal diol on ring C is critical. Specifically, the 2,3,4-triol functionalized ring-C is now considered a minimum pharmacophoric element for potent anticancer activity. researchgate.net The conversion of narciclasine to narcistatin involves creating a cyclic phosphate (B84403) bridge between the hydroxyl groups at C-3 and C-4. researchgate.netthieme-connect.comthieme-connect.com This modification, designed to improve water solubility, results in a prodrug that is readily hydrolyzed by esterases to release the active narciclasine, thereby retaining a similar pharmacological potency. researchgate.netthieme-connect.comthieme-connect.com
C7-Hydroxy Group: The hydroxyl group at the C-7 position on ring A is a significant contributor to the molecule's potent activity. dntb.gov.uascientific.net Its removal, as in 7-deoxynarciclasine, leads to a considerable decrease in cytotoxicity. nih.gov
Stereochemistry: The stereochemical configuration at the B/C ring junction plays an important role in the molecule's biological effects. dntb.gov.uascientific.net
"Northwest Bay Region": Modifications in the area outside of C-1 and C-10, referred to as the "northwest bay region," are generally tolerated without a significant loss of biological activity. researchgate.netnih.gov This has allowed for the creation of various derivatives with modified functionalities in this region. nih.gov
The synthesis of a wide array of narciclasine derivatives has led to a significant understanding of its pharmacophore and structure-activity relationships. researchgate.netresearchgate.netthieme-connect.com
Synthetic Analogues and Derivatives of Narciclasine and this compound
The potent biological activity of narciclasine and pancratistatin (B116903) has driven extensive research into the synthesis of unnatural derivatives. nih.gov The goal is often to create analogues with comparable or enhanced antitumor activities and improved bioavailability profiles. mdpi.com
The synthesis of narciclasine derivatives often starts from the natural product itself, which can be extracted from daffodil bulbs. nih.govnih.gov Various chemical strategies have been employed to modify the isocarbostyril backbone at nearly all reactive positions. researchgate.net
Key synthetic approaches include:
Modification at C-1 and C-6: Researchers have developed semi-synthetic routes to convert protected natural narciclasine into its C-1 enol derivative. nih.govresearchgate.net Attempts to create a triflate at C-1 for cross-coupling reactions unexpectedly resulted in a triflate at C-6, which was then successfully coupled with several different functional groups. nih.govresearchgate.net A 15-step chemoenzymatic total synthesis was also developed to produce the C-1 methoxycarbonyl analog of narciclasine. mdpi.com
Phosphate Prodrugs: To address the poor water solubility of narciclasine, which limits its clinical evaluation, phosphate prodrugs have been synthesized. researchgate.netnih.gov this compound, a cyclic phosphate bridging the C-3 and C-4 hydroxyls, is a key example. The reaction involves narciclasine, tetrabutylammonium (B224687) dihydrogen phosphate, and p-toluenesulfonic acid in pyridine. researchgate.netnih.gov The resulting pyridinium (B92312) this compound can be converted to the more water-soluble sodium this compound via cation exchange chromatography. researchgate.netnih.gov
Aza-Narciclasine Derivatives: Unnatural derivatives have been prepared where the C-7 carbon is replaced with a nitrogen atom, creating aza-narciclasine analogues. researchgate.net
Total Synthesis: Biocatalytic approaches have enabled the total synthesis of major Amaryllidaceae alkaloids, including narciclasine. acs.org These methods often rely on the enzymatic dioxygenation of specific aromatic precursors. acs.org
These synthetic efforts have produced a large library of compounds for biological evaluation, contributing significantly to the understanding of the structure-activity relationship within this class of alkaloids. nih.gov
The synthesized analogues and derivatives of narciclasine and this compound are routinely evaluated for their biological activity, primarily through in vitro cytotoxicity assays against various human cancer cell lines. nih.govnih.govnih.gov These evaluations are crucial for determining how structural modifications impact potency. researchgate.net
Narciclasine itself consistently demonstrates potent cytotoxicity, with IC₅₀ values (the concentration inhibiting 50% of cell growth) often in the nanomolar range across numerous cell lines, including those resistant to apoptosis. thieme-connect.comnih.govresearchgate.net For instance, its mean IC₅₀ value in the National Cancer Institute's (NCI) 60-cell line screen was reported as 0.046 µM. nih.gov
The activity profiles of its derivatives, however, are highly variable:
This compound: this compound and its 15 salt derivatives were evaluated against a panel of human cancer cell lines and exhibited a GI₅₀ (concentration for 50% growth inhibition) range of 0.01-0.1 µg/mL, which is parallel to that of the parent narciclasine. nih.gov As a prodrug, its lower in vitro cytotoxicity is expected, as it requires hydrolysis to the active form. nih.gov
C-1 and C-6 Derivatives: A C-1 methoxycarbonyl derivative of narciclasine was found to be significantly less potent than the parent compound, with an IC₅₀ of 15.5 μM against the A549 lung adenocarcinoma cell line, compared to 20 nM for narciclasine. mdpi.com Among several C-6 coupled derivatives, only a phenyl derivative showed moderate micromolar activity against BE(2)-C neuroblastoma and H157 lung squamous cell carcinoma cells. nih.gov
C-7 Modified Derivatives: The removal of the C-7 hydroxyl group, as seen in 7-deoxynarciclasine, renders the compound inactive. nih.gov Conversely, the 10-aza-narciclasine derivative was the only analogue synthesized by one research group that showed activity comparable to the natural product. mdpi.com
Other Derivatives: Most chemical modifications to the narciclasine backbone have resulted in compounds with weaker activity or a complete loss of antiproliferative effects. researchgate.net However, one hemisynthetic derivative, compound 7k, showed higher in vivo antitumor activity than narciclasine in orthotopic glioma models in mice. researchgate.net Apoptosis-inducing properties have been reported for narciclasine tetraacetate, cis-dihydronarciclasine, and trans-dihydronarciclasine. thieme-connect.com
Table 1: In Vitro Cytotoxicity of Narciclasine and Selected Derivatives
| Compound | Modification | Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| Narciclasine | Parent Compound | NCI-60 Panel (Mean) | 0.046 µM | nih.gov |
| Narciclasine | Parent Compound | A549 (Lung) | 20 nM | mdpi.com |
| This compound Salts | C-3, C-4 Cyclic Phosphate | Human Cancer Panel | 0.01-0.1 µg/mL | nih.gov |
| C-1 Methoxycarbonyl Narciclasine | -COOCH3 at C-1 | A549 (Lung) | 15.5 µM | mdpi.com |
| Phenyl Derivative (at C-6) | Phenyl group at C-6 | BE(2)-C (Neuroblastoma) | Moderate µM activity | nih.gov |
| 7-Deoxynarciclasine | Removal of -OH at C-7 | Trypanosoma cruzi | Inactive | nih.gov |
| Lycoricidine | Lacks -OH at C-7 | NCI-60 Panel (Mean) | 0.33 µM | nih.gov |
Design and Synthesis of Modified Isocarbostyril Structures
Quantitative Structure-Activity Relationship (QSAR) Methodologies in Amaryllidaceae Alkaloid Research
Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of compounds to their biological activity. wikipedia.org These computational techniques are valuable in Amaryllidaceae alkaloid research for understanding the structural requirements for activity and for screening large libraries of virtual compounds. scilit.combiorxiv.org
QSAR models for Amaryllidaceae alkaloids often use physicochemical properties as descriptors to predict activities like acetylcholinesterase (AChE) inhibition. researchgate.netcapes.gov.br Multiple linear regression analysis has shown that factors such as strain energy, heat of formation, and the nature of substituents on the aromatic ring and ring C are important in developing predictive QSAR models. researchgate.netcapes.gov.br
Recent advances in computational technology have enabled the use of massive-scale biological activity-based modeling (BABM). biorxiv.org This approach trains models on large datasets of compound screening results to predict the activity of new or untested compounds. biorxiv.org For example, such models were used to identify narciclasine as a potential antiviral agent. biorxiv.org DFT and TD-DFT calculations have also been employed to rationalize the spectroscopic properties and excited-state behavior of narciclasine, which can be linked to its biological interactions. rsc.org
Understanding how a ligand like this compound or its parent compound narciclasine interacts with its biological target is fundamental to drug design. genextgenomics.comarxiv.org Molecular docking and molecular dynamics (MD) simulations are key computational tools used to model these interactions. nih.gov
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor protein. nih.gov For narciclasine, docking studies have been performed to investigate its interaction with target proteins associated with inflammatory pathways, such as the LPS-TLR4 pathway. nih.gov These studies showed that narciclasine has a good binding affinity and forms stable interactions with key proteins like TRAF-6 and S100A8/A9. nih.gov Such analyses help identify the specific amino acid residues in the receptor's active site that interact with the ligand, providing a structural basis for its activity. nih.govrsc.org
Following docking, MD simulations can be run to assess the stability of the ligand-receptor complex over time. nih.gov For narciclasine-protein complexes, 100-nanosecond simulations have confirmed the stability of the interactions, further validating the docking predictions. nih.gov These modeling techniques are crucial for visualizing and understanding the molecular interactions that underpin the biological effects of narciclasine and for guiding the design of new derivatives with enhanced or more specific target engagement. researchgate.net
Advanced Research Methodologies for Narcistatin Studies
Spectroscopic and Diffraction Techniques for Structural Elucidation
X-ray Crystallography in Structural Analysis (e.g., for Narcistatin salts)
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystal. mdpi.com By analyzing the diffraction pattern of an X-ray beam passing through a crystalline sample, researchers can generate a detailed electron density map and build an atomic model of the molecule. mdpi.com This method is crucial for unambiguously establishing stereochemistry and molecular conformation.
In the study of this compound, single-crystal X-ray diffraction was employed to confirm the structure of its pyridinium (B92312) salt, pyridinium this compound hydrate (B1144303) (3a). epo.org The analysis successfully established the 3,4-cyclic phosphate (B84403) structure. epo.org Crystals were grown from a pyridine-water solution, and data was collected at 123 K. The resulting model revealed a unit cell containing two pyridinium cations, two cyclic phosphate anions, and three molecules of water solvate. epo.org
| Parameter | Value for Pyridinium this compound Hydrate (3a) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Temperature | 123 K |
| Radiation | Cu Kα |
| Data Collection Method | Bruker SMART 6000 diffractometer |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. sigmaaldrich.cnrsc.org It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), revealing connectivity and spatial relationships within the molecule. mdpi.comnih.gov
The structural confirmation of this compound salts was heavily reliant on NMR data. For pyridinium this compound (3a) and sodium this compound (3d), various NMR experiments were conducted. epo.org The data from ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy were essential in verifying the successful phosphorylation of the parent compound, narciclasine (B1677919), and confirming the identity of the resulting salts. epo.org
| Compound | NMR Experiment | Key Spectral Data (δ ppm) |
|---|---|---|
| Pyridinium this compound (3a) | ¹H NMR (DMSO-d₆) | 13.66 (s, 1H), 9.00 (s, 1H), 8.60 (m, 3H), 7.9 (t, 1H), 7.5 (m, 2H), 7.04 (s, 1H), 6.5 (s, 1H), 6.06 (d, 2H), 4.42-4.15 (m, 5H) |
| ¹³C NMR (DMSO) | 167.7, 152.6, 148.6(2), 145.2, 137.4(2), 133.5, 128.5, 126.9, 125.3, 124.4, 104.3, 102.1, 94.3, 76.9, 76.7, 70.4, 53.9 | |
| ³¹P NMR (DMSO-d₆) | 20.3 (s, 1P) | |
| Sodium this compound (3d) | ¹H NMR (DMSO-d₆) | 13.72 (s, 1H), 8.63 (s, 1H), 6.99 (s, 1H), 6.41 (s, 1H), 6.05 (m, 2H), 5.77 (bs, 1H), 4.26 (m, 2H), 3.83 (m, 1H), 3.4 (m, 1H) |
| ¹³C NMR (DMSO-d₆) | 167.6, 152.5, 145.2, 133.3, 129.1, 127.3, 125.5, 104.3, 101.9, 94.2, 75.2, 74.5, 70.4, 53.9 | |
| ³¹P NMR (DMSO-d₆) | 16.98 |
Mass Spectrometry for Compound Identification and Metabolite Profiling
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition. sterlingpharmasolutions.comnih.govthermofisher.com High-Resolution Mass Spectrometry (HRMS) is particularly vital in confirming the identity of newly synthesized compounds. thermofisher.com
For this compound, High-Resolution Mass Spectrometry with an Atmospheric Pressure Chemical Ionization (APCI) source was used to determine the exact mass of the cyclic phosphate anion. The analysis in negative ion mode yielded a mass that corresponded precisely with the calculated value for the molecular formula C₁₄H₁₁O₉NP, providing definitive evidence for the structure of this compound. epo.org
Cell-Based Assays and High-Throughput Screening in Discovery Research
Following structural confirmation, the biological activity of this compound was assessed using cell-based assays. These assays are critical for determining if the synthetic prodrug retains the potent anticancer properties of its parent compound, narciclasine.
Proliferation and Viability Assays (e.g., MTT, CCK8)
Proliferation and viability assays, such as the MTT and CCK8 assays, are colorimetric methods used to measure the metabolic activity of cells, which serves as an indicator of cell viability and growth. nih.gov In these assays, viable cells reduce a tetrazolium salt to a colored formazan (B1609692) product, and the intensity of the color is proportional to the number of living cells. These assays are widely used in high-throughput screening to determine the concentration at which a compound inhibits cell growth by 50% (GI₅₀ or IC₅₀).
This compound (3b) and 15 of its salt derivatives were evaluated for their anti-proliferative activity against a panel of human cancer cell lines. acs.org The results demonstrated that this compound and its derivatives exhibit potent activity, with GI₅₀ values in the range of 0.01 to 0.1 µg/mL. acs.org This level of activity was found to be parallel to that of the parent compound, narciclasine, indicating that the prodrug modification did not diminish its potent cancer cell growth inhibitory effects. acs.org
| Compound | Assay Type | Cell Line Panel | GI₅₀ (Growth Inhibition 50%) Range |
|---|---|---|---|
| This compound (3b) and its salts | Anti-proliferation Assay | Human Cancer Cell Lines | 0.01 - 0.1 µg/mL |
| Narciclasine (parent compound) | Anti-proliferation Assay | Human Cancer Cell Lines | Parallel to this compound |
Apoptosis Detection Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. sigmaaldrich.com Assays to detect apoptosis measure specific biochemical and morphological hallmarks, such as the translocation of phosphatidylserine (B164497) to the outer cell membrane (detected by Annexin V binding assays) or DNA fragmentation (detected by TUNEL assays). sigmaaldrich.comimmunostep.com
While the parent compound, narciclasine, is known to induce apoptosis, specific studies detailing the use of apoptosis detection assays on this compound itself are not extensively reported in the primary literature. However, the potent anti-proliferative activity observed in GI₅₀ assays suggests that this compound, after conversion to narciclasine within the cell, likely acts through similar apoptotic pathways. acs.org Further research has focused on the in vivo efficacy of sodium this compound in non-cancer models, demonstrating its ability to reduce inflammation and joint destruction in rats with adjuvant-induced arthritis, highlighting its significant biological activity. asu.edu This suggests that the compound effectively reaches its targets in vivo, though the precise mechanism (e.g., apoptosis vs. anti-inflammatory effects) in these contexts requires further elucidation.
Reporter Gene Assays for Pathway Analysis
Reporter gene assays are versatile and powerful tools for studying the regulation of gene expression and analyzing the activity of signal transduction pathways. thermofisher.combmglabtech.com These assays link a specific regulatory DNA sequence from a gene of interest to a "reporter gene" that encodes an easily detectable protein, such as luciferase or green fluorescent protein (GFP). thermofisher.comindigobiosciences.com When the regulatory sequence is activated or repressed by a stimulus, such as the introduction of a compound like this compound, the expression level of the reporter gene changes, producing a measurable signal. indigobiosciences.com This allows researchers to quantify the activity of specific transcription factors or signaling pathways. thermofisher.com
While specific studies detailing the use of reporter gene assays for this compound pathway analysis are not prevalent, this methodology is well-suited to investigate its mechanisms. For instance, given that this compound's active form, narciclasine, modulates pathways involving RhoA and targets like Cathepsin L, reporter assays could be designed to explore these effects. ontosight.airesearchgate.netthieme-connect.com A hypothetical assay could place a luciferase gene under the control of a promoter regulated by transcription factors downstream of the RhoA pathway. By treating these cells with this compound, researchers could measure the resulting luminescence to quantify how the compound modulates pathway activity. Such studies are instrumental in dissecting the specific molecular interactions and genetic responses triggered by potential drugs. lubio.ch
Proteomic and Metabolomic Approaches
Proteomics, the large-scale study of proteins, and metabolomics, the study of small molecule metabolites, offer a dynamic snapshot of cellular processes. asu.edufrontiersin.org These approaches are critical for identifying drug targets and understanding the systemic effects of a compound.
Transcriptomics and Lipidomics for Gene Expression and Metabolite Profiling
The integration of transcriptomics (the study of the complete set of RNA transcripts) and lipidomics (the comprehensive analysis of lipids) provides a powerful method to connect gene expression changes with alterations in cellular lipid metabolism. nih.govmdpi.com This multi-omics approach can reveal how a compound affects biological pathways at multiple levels. frontiersin.org
A study investigating the effects of narciclasine, the active form of this compound, on psoriasis-like skin inflammation utilized integrated transcriptomic and lipidomic analysis. frontiersin.org The research revealed that narciclasine extensively regulates genes related to lipid metabolism, particularly the Phospholipase A2 (PLA2) family, and ameliorates lipid metabolic disorders. frontiersin.org This combined analysis allows for the correlation of changes in gene expression with specific changes in the lipid profile, offering a more complete picture of the compound's mechanism of action. mdpi.com
| Omics Approach | Key Finding | Specific Target/Molecule Family Implicated | Biological Process Affected |
|---|---|---|---|
| Transcriptomics | Extensive regulation of lipid metabolism-related genes. | Phospholipase A2 (PLA2) family | Inflammatory response, Phospholipid Metabolism |
| Lipidomics | Amelioration of lipid metabolic disorders. | Anti-inflammatory lipid molecules | Lipid signaling, Inflammation |
| Integrated Analysis | Cross-validated the effect of the compound on phospholipid metabolism. | PLA2 genes and related lipid molecules | Inhibition of keratinocyte proliferation, Regulation of Th17 cell polarization |
Identification of Protein Targets (e.g., eEF1A, Cathepsin L)
A primary goal of proteomic studies in drug discovery is the identification of direct protein targets. This compound is a water-soluble prodrug of narciclasine, which is readily hydrolyzed by unspecific esterases to its active form. thieme-connect.comd-nb.info Research has identified key protein targets for narciclasine, providing insight into its biological effects.
One major target is the eukaryotic translation elongation factor 1A (eEF1A). thieme-connect.comthieme-connect.com The binding of narciclasine to eEF1A was predicted using molecular docking analysis and subsequently confirmed in both cell-free systems with recombinant human eEF1A and in cellular assays. thieme-connect.com Beyond its canonical role in protein synthesis, eEF1A is also a key regulator of actin cytoskeleton organization. thieme-connect.comthieme-connect.com Another identified target for this compound is Cathepsin L, a lysosomal cysteine protease involved in protein degradation and the degradation of extracellular matrix proteins like collagen. ontosight.airndsystems.comnih.gov
| Protein Target | Function of Target | Relevance to this compound's Action | Source(s) |
|---|---|---|---|
| eEF1A (eukaryotic translation elongation factor 1A) | Delivers aminoacyl-tRNAs to the ribosome; regulates actin cytoskeleton. | Inhibition of protein biosynthesis; impairment of actin cytoskeleton organization. | researchgate.netthieme-connect.comthieme-connect.com |
| Cathepsin L | Lysosomal cysteine protease involved in protein degradation and extracellular matrix remodeling. | Potent inhibition of protease activity, potentially affecting tumor invasion and angiogenesis. | ontosight.airndsystems.comnih.gov |
| 60S Ribosomal Subunit | Component of the ribosome essential for peptide bond formation during protein synthesis. | Inhibition of protein biosynthesis at the translation step. | researchgate.netthieme-connect.comresearchgate.net |
Advanced Microscopy Techniques for Cellular Visualization
Advanced microscopy allows for the high-resolution visualization of cellular structures and dynamic processes, offering direct observational evidence of a compound's effects. axionbiosystems.com
Confocal and Super-Resolution Microscopy for Subcellular Localization
Confocal microscopy improves upon traditional fluorescence microscopy by using a pinhole to reject out-of-focus light, enabling the generation of high-resolution, 3D images of cells and tissues. mdpi.com This technique is invaluable for determining the subcellular localization of a compound or its protein targets. Super-resolution microscopy encompasses several techniques that bypass the diffraction limit of light, allowing for visualization at the nanoscale. nih.gov
While specific studies extensively detailing the use of these techniques for this compound are limited, their application is clear. For example, a grant for the acquisition of a laser scanning confocal microscope included a project involving sodium this compound, indicating its use in related research. asu.edu These methods would allow researchers to fluorescently label this compound or its targets, such as eEF1A or actin filaments, to visualize its distribution within the cell and observe its impact on cytoskeletal structure with unprecedented detail.
Live-Cell Imaging for Dynamic Process Observation
Live-cell imaging involves the study of living cells over time using microscopy, capturing dynamic events as they happen. axionbiosystems.compromega.comwikipedia.org This approach is essential for understanding the real-time cellular response to a compound, avoiding the static limitations of fixed-cell analysis. promega.com Using fluorescent or bioluminescent reporters, researchers can track cellular processes like cell migration, division, and protein trafficking in their native state. thermofisher.com
For this compound research, live-cell imaging would be a powerful tool to observe the dynamic consequences of its interaction with cellular targets. Given that narciclasine is known to induce the formation of actin stress fibers through the activation of RhoA, live-cell imaging could be used to monitor these cytoskeletal rearrangements in real-time following the introduction of this compound. researchgate.netthieme-connect.com This would provide critical kinetic data on the onset and progression of its cytostatic effects, offering deeper insight than endpoint assays alone. axionbiosystems.com
Future Directions and Emerging Research Avenues for Narcistatin
Deeper Elucidation of Mechanistic Complexity
While initial studies have identified narcistatin's role as a prodrug of narciclasine (B1677919), which inhibits protein biosynthesis by targeting the 60S ribosomal subunit, the full extent of its mechanistic complexity remains to be explored. thieme-connect.comresearchgate.net Future research must focus on identifying and characterizing additional molecular targets and signaling pathways modulated by this compound. Understanding how it interacts with various cellular components will provide a more comprehensive picture of its biological effects and may reveal novel mechanisms of action beyond its established role. thieme-connect.comresearchgate.net
Key research questions to address include:
What are the downstream effects of ribosomal inhibition by this compound?
Does this compound or its active form, narciclasine, interact with other cellular machinery involved in protein turnover and signaling?
How does the cellular microenvironment influence the mechanistic actions of this compound?
Exploration of Novel Biological Activities Beyond Current Understanding
The known biological activities of this compound, primarily its anticancer and anti-inflammatory properties, represent only a fraction of its potential therapeutic applications. researchgate.netthieme-connect.com Future investigations should systematically screen this compound against a wide range of biological targets and disease models. This could uncover novel activities in areas such as neurodegenerative diseases, cardiovascular conditions, and viral infections. ontosight.aiontosight.ai For instance, some studies have already hinted at its potential neuroprotective and cardioprotective effects. ontosight.ai
A multi-pronged approach to exploring novel activities could involve:
High-throughput screening against diverse enzyme and receptor panels.
Phenotypic screening in various cell-based models of disease.
In vivo studies in animal models representing different pathological conditions.
Development of Advanced Synthetic Routes for Complex Analogues
The limited natural availability of narciclasine, the precursor to this compound, necessitates the development of efficient and scalable synthetic routes. researchgate.netresearchgate.net While total syntheses of narciclasine and related compounds have been achieved, these are often lengthy and complex. acs.orgnih.govresearchgate.net Future synthetic efforts should focus on creating more practical and versatile methodologies. researchgate.net This includes the development of novel strategies for constructing the core phenanthridone skeleton and for introducing diverse functional groups to generate a library of this compound analogues. acs.orgresearchgate.net Such analogues are crucial for establishing detailed structure-activity relationships (SAR) and for optimizing the compound's pharmacological properties. researchgate.netresearchgate.net
Recent advancements in synthetic chemistry, such as C-H activation and flow chemistry, could be leveraged to streamline the synthesis of this compound and its derivatives. The development of modular synthetic routes would also facilitate the rapid generation of analogues with systematic structural modifications. mdpi.comnih.gov
Application in Specific Preclinical Disease Models for Mechanistic Insight
To translate the promising in vitro findings into potential clinical applications, it is crucial to evaluate this compound in relevant preclinical disease models. ontosight.aijci.orgbiomodels.com These studies will not only provide evidence of in vivo efficacy but also offer valuable insights into the compound's mechanism of action in a more complex biological system. pharmidex.com For example, evaluating this compound in orthotopic cancer models can shed light on its effects on tumor growth, metastasis, and the tumor microenvironment. researchgate.net Similarly, its application in models of chronic inflammation, such as adjuvant-induced arthritis, can help to elucidate its anti-inflammatory and immunomodulatory effects. thieme-connect.comdntb.gov.ua
| Preclinical Model | Potential Application of this compound | Research Focus |
| Human Glioblastoma Xenografts | Treatment of brain cancer | Assessing blood-brain barrier penetration and anti-tumor efficacy. researchgate.net |
| Adjuvant-Induced Arthritis in Rats | Treatment of rheumatoid arthritis | Investigating anti-inflammatory and joint-protective effects. thieme-connect.comjci.org |
| Models of Neurodegenerative Disease | Neuroprotection | Evaluating the potential to mitigate neuronal damage and cognitive decline. ontosight.ai |
| Models of Cardiovascular Disease | Cardioprotection | Exploring the ability to protect against heart-related damage. ontosight.ai |
Integration of Artificial Intelligence and Machine Learning in SAR/QSAR for Discovery
The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the discovery and optimization of this compound-based therapeutics. chemrxiv.orgneuraldesigner.com By analyzing large datasets of chemical structures and their corresponding biological activities, AI/ML algorithms can develop predictive quantitative structure-activity relationship (QSAR) models. nih.govresearchgate.net These models can identify the key structural features responsible for a compound's activity and predict the biological properties of novel, untested analogues. researchgate.net This in silico approach can significantly reduce the time and resources required for drug discovery by prioritizing the synthesis and testing of the most promising candidates. chemrxiv.org
The application of AI and ML in this compound research can encompass:
Developing QSAR models to predict anticancer and anti-inflammatory activity. chemrxiv.orgnih.gov
Identifying potential off-target effects and toxicity.
Designing novel this compound analogues with improved potency and selectivity.
Research into Metabolic Fate and Distribution in Model Systems
A thorough understanding of the metabolic fate and distribution of this compound is essential for its development as a therapeutic agent. fao.orgfao.org As a prodrug, this compound is designed to be converted into its active form, narciclasine, within the body. thieme-connect.com Future research should focus on elucidating the specific enzymes and tissues involved in this conversion. uclouvain.be Furthermore, studies on its absorption, distribution, metabolism, and excretion (ADME) profile in animal models are crucial to predict its pharmacokinetic behavior in humans. nih.govmdpi.com This knowledge will be vital for designing effective and safe dosing regimens for potential clinical trials. uclouvain.be
Key areas of investigation include:
Identifying the phosphatases responsible for hydrolyzing the phosphate (B84403) group of this compound. researchgate.net
Determining the tissue distribution of this compound and narciclasine.
Characterizing the metabolic pathways of narciclasine and identifying its major metabolites. nih.gov
By systematically addressing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential translation into clinical practice.
Q & A
Q. What peer-review criteria are used to assess the significance of this compound research submissions?
- Methodological Approach : Journals prioritize conceptual rigor (e.g., mechanistic depth over incremental IC50 updates) and reproducibility (detailed Methods, open data). Anticipate critiques on clinical translatability; address these by linking findings to human transcriptomic databases (e.g., GTEx) .
Q. Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
